Tert-butyl 3-iodopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-iodopiperidine-1-carboxylate is an organic compound with the molecular formula C₁₀H₁₈INO₂ and a molecular weight of 311.16 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an iodine atom at the 3-position and a tert-butyl ester group at the 1-position of the piperidine ring . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-iodopiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the iodination of tert-butyl 3-piperidone-1-carboxylate using iodine and a suitable oxidizing agent . The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-iodopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Reduction Reactions: The compound can be reduced to the corresponding tert-butyl 3-piperidone-1-carboxylate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of tert-butyl 3-substituted piperidine-1-carboxylates.
Reduction: Formation of tert-butyl 3-piperidone-1-carboxylate.
Oxidation: Formation of oxidized piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-iodopiperidine-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodopiperidine-1-carboxylate is primarily related to its reactivity as an electrophile due to the presence of the iodine atom . The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles . This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxopiperidine-1-carboxylate: Similar structure but with a ketone group instead of an iodine atom.
Tert-butyl 3-chloropiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of an iodine atom.
Tert-butyl 3-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
Tert-butyl 3-iodopiperidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and oxo counterparts . The iodine atom makes it a more reactive electrophile, allowing for a broader range of chemical transformations .
Properties
IUPAC Name |
tert-butyl 3-iodopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZFSNOYBRXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616081 | |
Record name | tert-Butyl 3-iodopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850761-36-3 | |
Record name | tert-Butyl 3-iodopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-iodopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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